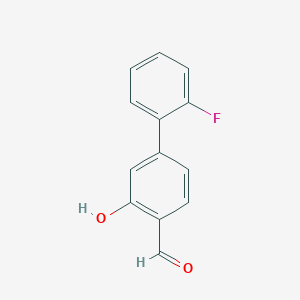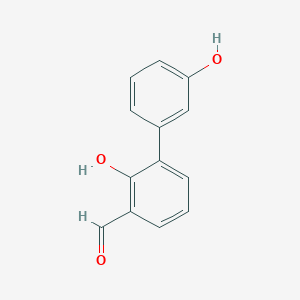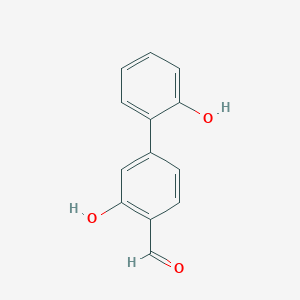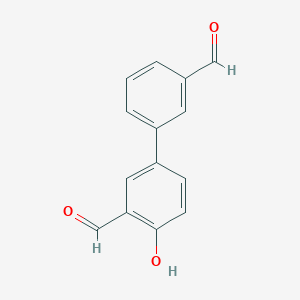
6-(3-Formylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Formylphenyl)-2-formylphenol, 95% (6-FPF-2-FP) is an organic compound that belongs to the family of phenylformylphenols. It is a colorless solid with a melting point of 68-70°C and a boiling point of 244-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. 6-FPF-2-FP has a wide range of applications in the field of organic synthesis and has been used for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
6-(3-Formylphenyl)-2-formylphenol, 95% is an electrophilic compound and is activated by the presence of a base, such as sodium hydroxide. The reaction of 1-bromo-3-formylphenol and 2-formylphenol is initiated by the attack of the bromide ion on the carbon atom of the 1-bromo-3-formylphenol molecule, resulting in the formation of a carbocation. This carbocation is then attacked by the nucleophilic 2-formylphenol molecule, resulting in the formation of 6-(3-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
6-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases and phospholipases. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, resulting in anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6-(3-Formylphenyl)-2-formylphenol, 95% is its high purity level of 95%. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 6-(3-Formylphenyl)-2-formylphenol, 95% is a highly reactive compound and should be handled with care. It should be stored in an airtight container and kept away from light and heat.
Zukünftige Richtungen
Due to its wide range of applications, 6-(3-Formylphenyl)-2-formylphenol, 95% has great potential for further research. Potential future directions include the development of new synthesis methods for the production of 6-(3-Formylphenyl)-2-formylphenol, 95%, the investigation of its potential uses in the synthesis of other compounds, and the exploration of its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(3-Formylphenyl)-2-formylphenol, 95%.
Synthesemethoden
6-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 1-bromo-3-formylphenol and 2-formylphenol in the presence of sodium hydroxide as a base and acetic acid as a solvent. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction time is typically 3-4 hours and yields a product with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-(3-Formylphenyl)-2-formylphenol, 95% is widely used in scientific research and has been studied for its potential use in various fields, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of various compounds, such as epoxides, amides, and esters. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
Eigenschaften
IUPAC Name |
3-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNCSDSKLKHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685051 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Formylphenyl)-2-formylphenol | |
CAS RN |
1261907-10-1 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














